molecular formula C14H13ClN4O B5773547 6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine

6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B5773547
M. Wt: 288.73 g/mol
InChI Key: VPKFJJXIQLLIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrimidine derivative that contains a triazole ring and a phenoxymethyl group, which makes it a highly versatile molecule that can be used in a variety of research applications.

Mechanism of Action

The mechanism of action of 6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to interact with a variety of receptors and enzymes, including the adenosine A2A receptor and the enzyme cyclooxygenase-2.
Biochemical and Physiological Effects:
6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine has been shown to have a range of biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its versatility. This compound can be used in a variety of research applications, including the study of inflammation, oxidative stress, and cellular signaling pathways. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many future directions for research involving 6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine. One potential area of study is the development of novel analogs of this compound with improved pharmacological properties. Another area of research could involve the study of the molecular mechanisms underlying the biological activities of this compound. Additionally, this compound could be studied for its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of 6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a variety of methods, including the reaction of 6-chloro-5,7-dimethyl-2-aminopyrimidine with phenoxymethyl bromide and sodium azide in the presence of a copper catalyst. This reaction results in the formation of the triazole ring and the phenoxymethyl group, which are essential components of the final product.

Scientific Research Applications

6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

properties

IUPAC Name

6-chloro-5,7-dimethyl-2-(phenoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c1-9-13(15)10(2)19-14(16-9)17-12(18-19)8-20-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKFJJXIQLLIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)COC3=CC=CC=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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